molecular formula C3H7NO4S3 B102713 1,3-dithiolan-2-imine;sulfuric acid CAS No. 19210-54-9

1,3-dithiolan-2-imine;sulfuric acid

Cat. No.: B102713
CAS No.: 19210-54-9
M. Wt: 217.3 g/mol
InChI Key: DNFYSWDNSNKUOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-dithiolan-2-imine;sulfuric acid is a sulfur-containing heterocyclic compound It is characterized by a five-membered ring structure with two sulfur atoms and one nitrogen atom The sulfate component indicates the presence of a sulfate ion in a 1:1 ratio with the 1,3-dithiolan-2-imine molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dithiolan-2-imine derivatives can be synthesized through the reaction of N-alkyl-1,3-oxathiolan-2-imines with potassium thiocyanate. The reaction typically involves the use of alcohols under Ritter conditions to afford 4-substituted N-alkyl-1,3-dithiolan-2-imines . Another method involves the cyclization of 1,2-hydroxythiocyanates with N-substituted 1,3-oxathiolan-2-imines .

Industrial Production Methods

Industrial production methods for 1,3-dithiolan-2-imine, sulfate (1:1) are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, with appropriate optimization of reaction conditions to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-dithiolan-2-imine;sulfuric acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, osmium tetroxide.

    Reduction: Hydrogen gas with nickel or rhodium catalysts.

    Substitution: Lithium aluminum hydride, sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Mechanism of Action

The mechanism of action of 1,3-dithiolan-2-imine, sulfate (1:1) involves its interaction with molecular targets such as enzymes. The sulfur atoms in the compound can form strong interactions with the active sites of enzymes, inhibiting their activity. This inhibition can occur through the formation of covalent bonds or through non-covalent interactions such as hydrogen bonding and van der Waals forces .

Comparison with Similar Compounds

Properties

CAS No.

19210-54-9

Molecular Formula

C3H7NO4S3

Molecular Weight

217.3 g/mol

IUPAC Name

1,3-dithiolan-2-imine;sulfuric acid

InChI

InChI=1S/C3H5NS2.H2O4S/c4-3-5-1-2-6-3;1-5(2,3)4/h4H,1-2H2;(H2,1,2,3,4)

InChI Key

DNFYSWDNSNKUOM-UHFFFAOYSA-N

SMILES

C1CSC(=N)S1.OS(=O)(=O)O

Canonical SMILES

C1CSC(=N)S1.OS(=O)(=O)O

Key on ui other cas no.

19210-54-9

Synonyms

1,3-dithiolan-2-iminium hydrogen sulphate

Origin of Product

United States

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